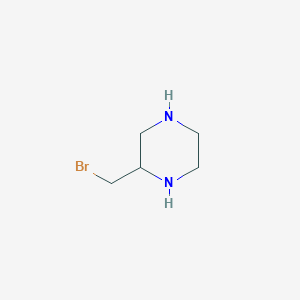
2-(bromomethyl)Piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)Piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. The bromomethyl group attached to the piperazine ring makes this compound a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)piperazine typically involves the bromination of piperazine derivatives. One common method is the reaction of piperazine with formaldehyde and hydrobromic acid. The reaction proceeds under acidic conditions, leading to the formation of the bromomethyl group on the piperazine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding piperazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azidomethylpiperazine, thiocyanatomethylpiperazine, and methoxymethylpiperazine.
Oxidation: Products include piperazine derivatives with hydroxyl or carbonyl groups.
Reduction: The major product is methylpiperazine.
Scientific Research Applications
2-(Bromomethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)piperazine depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients. The bromomethyl group can be modified to introduce various functional groups, enhancing the biological activity of the resulting compounds. The molecular targets and pathways involved vary depending on the specific derivative synthesized.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic agent.
N-Methylpiperazine: A derivative with a methyl group on one of the nitrogen atoms, used in the synthesis of pharmaceuticals.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic piperazine derivative used as a catalyst in organic synthesis.
Uniqueness
2-(Bromomethyl)piperazine is unique due to the presence of the bromomethyl group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry.
Properties
Molecular Formula |
C5H11BrN2 |
|---|---|
Molecular Weight |
179.06 g/mol |
IUPAC Name |
2-(bromomethyl)piperazine |
InChI |
InChI=1S/C5H11BrN2/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4H2 |
InChI Key |
JMXRJFNILDSRET-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)

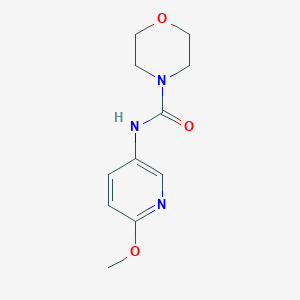
![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)
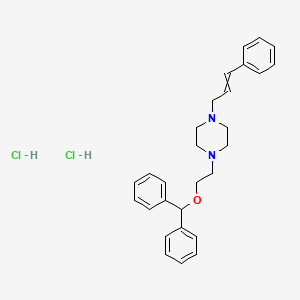
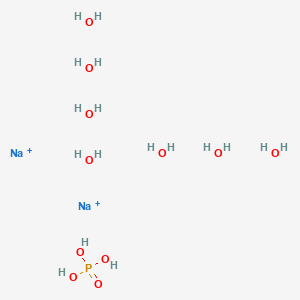

![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)
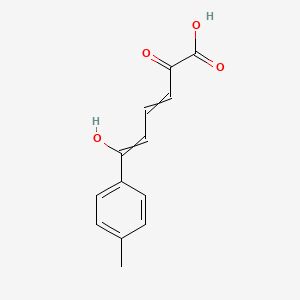
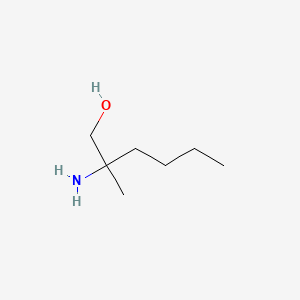

![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)
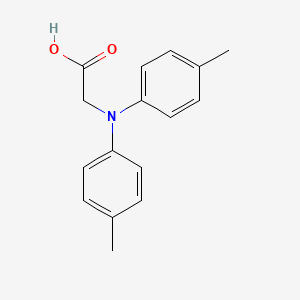
![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)
